6-cyclopropyl-2-(1-(4-(3-methoxyphenyl)piperazin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one

Description

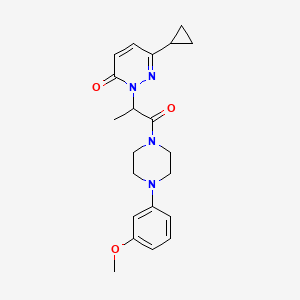

6-Cyclopropyl-2-(1-(4-(3-methoxyphenyl)piperazin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazinone core substituted with a cyclopropyl group and a piperazine-derived side chain.

Propriétés

IUPAC Name |

6-cyclopropyl-2-[1-[4-(3-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3/c1-15(25-20(26)9-8-19(22-25)16-6-7-16)21(27)24-12-10-23(11-13-24)17-4-3-5-18(14-17)28-2/h3-5,8-9,14-16H,6-7,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLDVRJXTVTSET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)C2=CC(=CC=C2)OC)N3C(=O)C=CC(=N3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

6-Cyclopropyl-2-(1-(4-(3-methoxyphenyl)piperazin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one, a complex organic compound, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound features several key structural components:

- Piperazine ring : Known for its activity against central nervous system disorders.

- Cyclopropyl group : Imparts unique steric properties that may influence receptor interactions.

- Methoxyphenyl moiety : Enhances binding affinity to specific receptors.

The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms, which are crucial for its biological activity.

Preliminary studies suggest that the compound may exhibit:

- Antidepressant and anxiolytic properties : Similar compounds have shown efficacy in treating mood disorders.

- Receptor interactions : The piperazine structure may facilitate binding to serotonin and dopamine receptors, influencing neurotransmitter systems.

Table 1: Structural Features and Predicted Biological Activities

| Structural Feature | Potential Biological Activity |

|---|---|

| Piperazine moiety | Antidepressant, anxiolytic |

| Methoxyphenyl group | Enhanced receptor binding |

| Cyclopropyl group | Modulation of pharmacokinetics |

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Notably:

- Synthesis : The compound is synthesized through multi-step reactions involving cycloaddition techniques and careful control of reaction conditions to ensure high yield and purity.

- Cytotoxicity Studies : In vitro assays have demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, compounds with similar structural motifs have shown significant anti-tumor activity in human adenocarcinoma-derived cell lines (e.g., MCF-7).

Case Study: Cytotoxic Evaluation

A study evaluated the cytotoxic effects of related pyridazine derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited dose-dependent cytotoxicity with IC50 values ranging from 5 µM to 20 µM against colon cancer cells (LoVo) .

Pharmacological Applications

The unique combination of functional groups in this compound suggests potential applications in:

- Psychiatric Disorders : As a candidate for antidepressant or anxiolytic therapies.

- Cancer Treatment : As a lead compound for developing novel anticancer agents.

Comparaison Avec Des Composés Similaires

Research Findings and Gaps

- Structural Insights: The absence of crystallographic data for the target compound in the provided evidence limits direct conformational comparisons.

- Activity Data: While piperazine derivatives often target CNS receptors, the evidence lacks explicit bioactivity data for the target compound.

Q & A

Q. How can chiral purity be ensured if asymmetric synthesis is employed for the cyclopropyl group?

- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh-catalyzed cyclopropanation). Analyze enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or -NMR with chiral shift reagents .

Data Contradiction & Validation

Q. How to address conflicting results between in vitro and in vivo anti-inflammatory activity?

- Methodological Answer : Re-evaluate bioavailability using Caco-2 cell permeability assays and plasma protein binding studies. Adjust formulations (e.g., PEGylation) to enhance solubility. For pyridazinones, poor oral bioavailability has been linked to rapid hepatic metabolism, necessitating prodrug strategies .

Q. What analytical techniques resolve ambiguities in NMR spectra caused by piperazine ring dynamics?

- Methodological Answer : Variable-temperature NMR (VT-NMR) can slow ring flipping, splitting proton signals. For example, 4-(4-fluorophenyl)piperazine derivatives showed distinct axial/equatorial protons at −40°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.